molecular formula C15H16N2O2 B7526935 (3-Methylmorpholin-4-yl)-quinolin-2-ylmethanone

(3-Methylmorpholin-4-yl)-quinolin-2-ylmethanone

Cat. No. B7526935
M. Wt: 256.30 g/mol
InChI Key: ZSJKYWOVBPKXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Methylmorpholin-4-yl)-quinolin-2-ylmethanone, also known as MMQ, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. MMQ is a small molecule that has been found to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of (3-Methylmorpholin-4-yl)-quinolin-2-ylmethanone is not fully understood, but it is believed to interact with specific proteins and enzymes in cells, leading to changes in their activity. (3-Methylmorpholin-4-yl)-quinolin-2-ylmethanone has been shown to inhibit the activity of certain protein kinases, which play a key role in cellular signaling pathways.
Biochemical and Physiological Effects:
(3-Methylmorpholin-4-yl)-quinolin-2-ylmethanone has been found to exhibit a range of biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using (3-Methylmorpholin-4-yl)-quinolin-2-ylmethanone in lab experiments is its small size, which allows it to easily penetrate cell membranes and interact with intracellular proteins and enzymes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research involving (3-Methylmorpholin-4-yl)-quinolin-2-ylmethanone. One area of interest is its potential use as a therapeutic agent for cancer treatment, either alone or in combination with other drugs. Additionally, (3-Methylmorpholin-4-yl)-quinolin-2-ylmethanone may have applications in other areas of research, such as neuroscience and infectious diseases. Further studies are needed to fully understand the mechanism of action of (3-Methylmorpholin-4-yl)-quinolin-2-ylmethanone and its potential uses in various research applications.

Synthesis Methods

(3-Methylmorpholin-4-yl)-quinolin-2-ylmethanone can be synthesized using a variety of methods, including the reaction of 3-methylmorpholine and 2-chloroquinoline-3-carbaldehyde in the presence of a base. Other methods involve the reaction of 2-aminobenzophenone with 3-methylmorpholine and subsequent cyclization.

Scientific Research Applications

(3-Methylmorpholin-4-yl)-quinolin-2-ylmethanone has been investigated for its potential use in a variety of research applications, including as a fluorescent probe for imaging cellular processes. It has also been studied for its ability to inhibit the activity of certain enzymes, such as protein kinases, making it a potential therapeutic target for diseases such as cancer.

properties

IUPAC Name

(3-methylmorpholin-4-yl)-quinolin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11-10-19-9-8-17(11)15(18)14-7-6-12-4-2-3-5-13(12)16-14/h2-7,11H,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJKYWOVBPKXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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